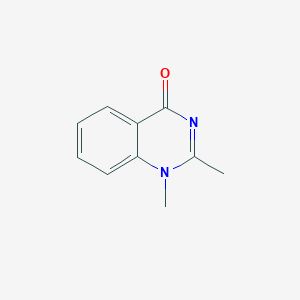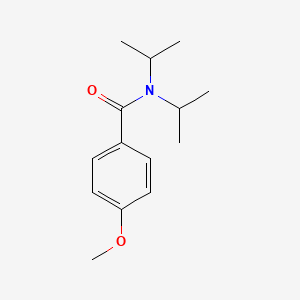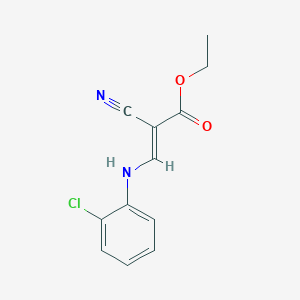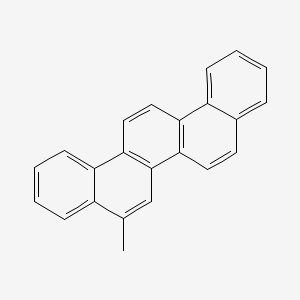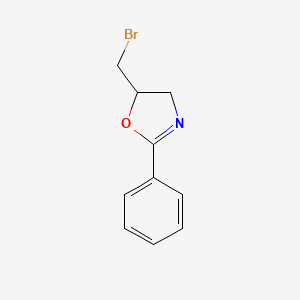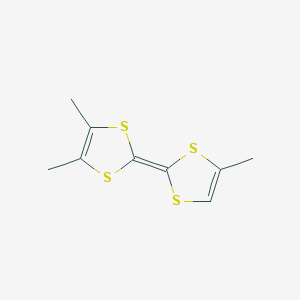
4,4',5-Trimethyltetrathiafulvalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4',5-Trimethyltetrathiafulvalene is an organic compound that belongs to the class of dithioles. These compounds are characterized by the presence of two sulfur atoms in a five-membered ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4',5-Trimethyltetrathiafulvalene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of dithiol precursors and methylating agents in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. The use of automated systems ensures consistent quality and efficiency. Industrial methods may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4',5-Trimethyltetrathiafulvalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
4,4',5-Trimethyltetrathiafulvalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound can be used in the development of new materials with unique properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 4,4',5-Trimethyltetrathiafulvalene exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, altering cellular processes, or participating in redox reactions. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dithioles and sulfur-containing heterocycles. Examples include:
- 1,3-Dithiol-2-thione
- 1,3-Dithiolane
- 1,2-Dithiolane
Uniqueness
4,4',5-Trimethyltetrathiafulvalene is unique due to its specific substitution pattern and electronic properties
Properties
CAS No. |
49868-52-2 |
|---|---|
Molecular Formula |
C9H10S4 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole |
InChI |
InChI=1S/C9H10S4/c1-5-4-10-8(11-5)9-12-6(2)7(3)13-9/h4H,1-3H3 |
InChI Key |
RJWAYFAUEIUPCS-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C2SC(=C(S2)C)C)S1 |
Canonical SMILES |
CC1=CSC(=C2SC(=C(S2)C)C)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




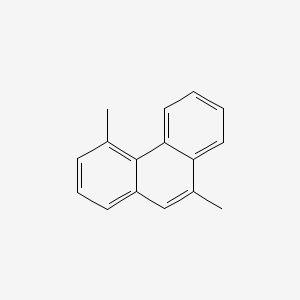
![[1,3]Thiazolo[4,5-f][1,3]benzothiazole-2,6-diamine](/img/structure/B1619270.png)
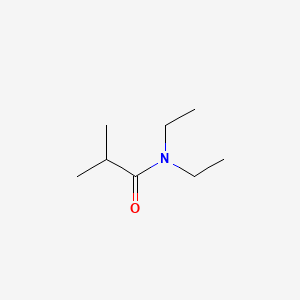

![(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one](/img/structure/B1619275.png)
![3-tert-Butyl-4H-indeno[1,2-c]isoxazol-4-one](/img/structure/B1619276.png)
